trans-Trismethoxy resveratrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

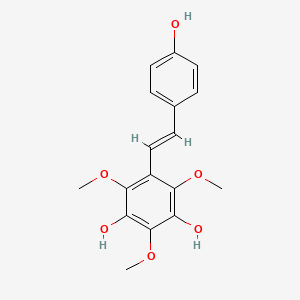

trans-Trismethoxy resveratrol (TMR), also known as 3,4′,5-trans-trimethoxystilbene (TMS), is a methoxylated derivative of resveratrol (trans-3,5,4′-trihydroxystilbene). Structurally, TMR replaces the hydroxyl groups at positions 3, 5, and 4′ of resveratrol with methoxy (-OCH₃) groups (Fig. 1a) . This substitution enhances its lipophilicity, improving cellular uptake and metabolic stability compared to resveratrol .

TMR is a naturally occurring compound found in plants like Virola cuspidata and Cratoxylum species . Its primary research focus lies in anticancer applications, where it demonstrates superior potency in inhibiting tumor cell proliferation, inducing apoptosis, and suppressing metastasis compared to resveratrol . Emerging studies also highlight its role in lipid metabolism regulation, particularly in reducing fat accumulation via inhibition of stearoyl-CoA desaturase (SCD) enzymes .

Preparation Methods

Synthetic Routes to trans-Trismethoxy Resveratrol

The primary method for synthesizing this compound involves the Wittig-Horner reaction , a well-established approach for constructing stilbene frameworks. The process, as detailed in the patent CN1275920C , comprises two critical steps:

Synthesis of p-Methoxybenzyl Dimethyl Phosphate

In the first step, p-methoxybenzyl chloride reacts with trimethyl phosphite under controlled thermal conditions. The reaction proceeds via nucleophilic substitution, forming p-methoxybenzyl dimethyl phosphate . Key parameters include:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 110–200°C | 85.9% |

| Reaction Time | 1–2 hours | |

| Molar Ratio (1:1) | p-Methoxybenzyl chloride : Trimethyl phosphite |

This exothermic reaction requires careful temperature modulation to avoid side products. The intermediate is isolated via vacuum distillation and characterized by NMR and mass spectrometry .

Condensation with 3,5-Dimethoxybenzaldehyde

The second step involves coupling the phosphate intermediate with 3,5-dimethoxybenzaldehyde in the presence of sodium methoxide . This step exploits the Horner-Wadsworth-Emmons mechanism to generate the trans-configured stilbene:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 0–50°C | 73.6% |

| Reaction Time | 14–18 hours | |

| Solvent System | Ethanol/Water (5–10:1) |

The crude product is purified via recrystallization, yielding white lamellar crystals with >99% trans-isomer purity .

Comparative Analysis of Methodologies

Advantages of the Wittig-Horner Approach

The patented method addresses limitations of classical Wittig reactions, such as poor stereoselectivity and laborious purification:

-

Higher Stereocontrol : The Horner modification ensures >95% trans-selectivity due to the stabilized ylide intermediate.

-

Simplified Workup : Elimination of toxic phosphine oxides reduces post-reaction processing steps.

-

Scalability : Bench-scale trials demonstrate consistent yields (>70%) at kilogram quantities, critical for industrial applications .

Optimization Strategies for Industrial Production

Reaction Condition Tuning

The patent emphasizes optimizing:

-

Temperature Gradients : Gradual heating (50°C → 200°C) in Step 1 prevents decomposition of the phosphate intermediate .

-

Solvent Ratios : Ethanol/water (5:1) maximizes crystallization efficiency, reducing residual impurities to <0.5% .

Cost-Efficiency Measures

-

Reagent Recovery : Trimethyl phosphite is recycled via fractional distillation, cutting material costs by 20% .

-

Catalyst-Free Design : Avoiding transition-metal catalysts eliminates contamination risks in pharmaceutical-grade batches .

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions: : trans-Trismethoxy Resveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.

Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Overview

Trans-trismethoxy resveratrol is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound known for its diverse biological activities. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its potential therapeutic properties and mechanisms of action.

Chemical Properties and Mechanism of Action

This compound is characterized by the presence of three methoxy groups, which enhance its solubility and bioavailability compared to its parent compound, resveratrol. The mechanism of action involves the modulation of several molecular targets and pathways, including:

- Enzyme Interaction : It binds to and modulates the activity of enzymes such as tyrosyl-tRNA synthetase and poly-ADP-ribose polymerase 1 (PARP1).

- Cellular Pathways : It induces protective stress responses through auto-poly-ADP-ribosylation of PARP1 and modulates mitochondrial pathways to promote apoptosis in cancer cells.

Chemistry

This compound serves as a model compound to study the effects of methoxylation on the chemical properties of polyphenols. Its unique structure allows researchers to explore how modifications influence biological activity and chemical stability.

Biology

In biological research, this compound has been investigated for its role in modulating cellular pathways. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in several medical applications:

- Cancer Treatment : Studies have demonstrated its capability to inhibit cancer cell proliferation and induce apoptosis.

- Cardiovascular Health : It may help in reducing oxidative stress and inflammation associated with cardiovascular diseases.

- Neurodegenerative Disorders : Research indicates potential benefits in treating conditions like Alzheimer's disease by activating SIRT1 pathways.

Industry

Due to its potent biological activities, this compound is utilized in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable ingredient in health supplements aimed at disease prevention.

Colon Cancer Model

A controlled study using Caco-2 cells indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, underscoring its potential as an anti-cancer agent.

Inflammatory Response in Macrophages

Research demonstrated that pre-treatment with this compound significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases.

Mechanism of Action

The mechanism of action of trans-Trismethoxy Resveratrol involves several molecular targets and pathways . It inhibits cancer cell growth by downregulating stearoyl-CoA desaturase genes, leading to a decrease in the desaturation index of fatty acids . Additionally, it exerts anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB signaling pathways . The compound also protects against oxidative stress-induced DNA damage by scavenging reactive oxygen species .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

The bioactivity of resveratrol analogs is heavily influenced by methoxylation patterns. Key structural and pharmacokinetic comparisons are summarized in Table 1.

Table 1. Structural Features and Pharmacokinetic Properties of Resveratrol Analogs

Anticancer Efficacy

TMR vs. Resveratrol

TMR exhibits significantly stronger anticancer effects than resveratrol:

- Inhibition of Cell Proliferation : TMR inhibits cancer cell growth at lower IC₅₀ values (e.g., 10 μM vs. 50 μM for resveratrol in breast cancer models) .

- Apoptosis Induction : TMR activates caspase-3 and PARP cleavage more effectively, promoting programmed cell death .

- Anti-Metastatic Effects : TMR reduces angiogenesis and metastasis by downregulating VEGF and MMP-9 expression .

TMR vs. DMU-212

DMU-212 (3,5,4′,3′-tetramethoxystilbene) employs a different mechanism, targeting tubulin polymerization to disrupt mitosis, whereas TMR primarily modulates pro-apoptotic pathways . DMU-212 shows higher efficacy in prostate cancer models but requires metabolic activation, limiting its bioavailability .

Lipid Metabolism Regulation

TMR uniquely reduces fat accumulation in Caenorhabditis elegans by downregulating SCD enzymes (fat-6 and fat-7), which convert stearic acid to oleic acid. This effect is absent in resveratrol and pterostilbene .

Antioxidant and Anti-Inflammatory Activity

While resveratrol is a potent antioxidant, its methoxylated analogs show variable effects:

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying TMR's effects on lipid metabolism?

The nematode C. elegans is a validated model due to its conserved lipid metabolism pathways, short lifecycle (~3 days at 25°C), and ease of genetic manipulation. Synchronized L1-stage worms are treated with TMR (50–200 µM) in liquid culture for 2–4 days, with fat accumulation quantified via triglyceride (TG) assays normalized to protein content . Physiological parameters (e.g., growth rate, food intake) are monitored using WormLab tracking systems and pharyngeal pumping assays .

Q. How is TMR's fat-reducing activity quantified in C. elegans?

TG content is measured using commercial kits (e.g., Infinity™ Triglycerides Reagent) after sonicating worms in 0.05% Tween 20. Data are normalized to protein levels (Bio-Rad DC assay) to account for biomass variation. At 100 and 200 µM, TMR reduces TG by 14% and 20%, respectively, compared to DMSO controls . Statistical significance is assessed via ANOVA with Tukey's post hoc tests, ensuring P < 0.05 .

Q. Does TMR affect baseline physiological functions in C. elegans?

At 100–200 µM, TMR does not alter growth rate, body size, food intake, or reproductive capacity. However, 200 µM TMR reduces locomotion speed by 10%, suggesting potential energy expenditure changes or neurotoxicity. These findings are critical for distinguishing direct metabolic effects from confounding behavioral alterations .

Advanced Research Questions

Q. What molecular mechanisms underlie TMR's anti-obesity effects?

TMR downregulates stearoyl-CoA desaturase genes fat-6 and fat-7, reducing fatty acid desaturation (e.g., oleic acid/stearic acid ratio). This decreases lipid storage without altering β-oxidation genes like nhr-49. qRT-PCR confirms gene expression changes, with fat-6 and fat-7 suppression being central to TG reduction . Additionally, TMR activates AMPK (aak-2) and SIRT1, pathways shared with resveratrol, suggesting conserved mechanisms .

Q. How does TMR's bioavailability compare to resveratrol in preclinical models?

TMR exhibits superior bioavailability due to methoxy groups resisting glucuronidation/sulfation. In rats, TMR's serum levels (0.94 µg/mL) are 47-fold higher than resveratrol (0.02 µg/mL) at 50 mg/kg doses. Its clearance rate is 8–9× slower, enhancing sustained activity . However, C. elegans lacks mammalian detox pathways, necessitating cross-model validation .

Q. Are there contradictions in TMR's reported effects on energy expenditure?

While TMR reduces fat accumulation, it paradoxically decreases locomotion speed (an energy expenditure proxy) at 200 µM. This contrasts with resveratrol, which enhances AMPK-driven energy utilization. Researchers must differentiate between direct metabolic effects and secondary behavioral impacts when interpreting TG data .

Q. What experimental controls are critical for TMR studies in C. elegans?

Key controls include:

- Vehicle control : 0.1% DMSO to exclude solvent effects.

- Genetic controls : Strains like fat-6(tm420);fat-7(wa36) to validate gene-specific mechanisms.

- Dose validation : 50 µM TMR shows no TG reduction, establishing a threshold for biological activity .

- Food intake monitoring : Pharyngeal pumping assays ensure fat loss is not due to reduced feeding .

Q. Methodological Considerations

Q. How are lipid metabolism genes analyzed in TMR-treated C. elegans?

qRT-PCR is performed using TaqMan assays on RNA extracted from synchronized worms. Target genes include fat-5, fat-6, fat-7, daf-16, and aak-2, with ama-1 as a housekeeping control. Data are analyzed via ΔΔCt method, with significance determined by mixed-effects models (PROC GLIMMIX in SAS) for non-normal distributions .

Q. What statistical approaches address variability in C. elegans fat quantification?

Generalized linear mixed models (GLMM) account for heteroscedasticity in TG measurements. For example, TG data at 200 µM TMR (P = 0.0036) are analyzed using PROC GLIMMIX with Tukey-adjusted P-values . Replicates (n = 4–6 plates, >1,000 worms/plate) ensure statistical power .

Q. How can TMR's structure-activity relationship guide derivative design?

Methoxy groups in TMR enhance lipophilicity and metabolic stability compared to resveratrol's hydroxyl groups. However, cis-TMR isomers show higher cytotoxicity in cancer models, suggesting stereochemistry impacts bioactivity. Future derivatives could optimize methoxy positioning to balance efficacy and safety .

Q. Data Interpretation Challenges

Q. Why might TMR's effects differ between C. elegans and mammalian models?

C. elegans lacks cytochrome P450 enzymes and certain detox pathways, altering TMR metabolism. Additionally, nematodes absorb compounds cutaneously, bypassing gastrointestinal modifications. Cross-species studies are essential to validate translational relevance .

Q. How should researchers reconcile TMR's dual roles in fat reduction and locomotion suppression?

Dose-response experiments (e.g., testing <100 µM) can isolate metabolic effects from neurotoxicity. Complementary assays, such as ATP quantification or mitochondrial respiration analysis, clarify whether locomotion changes stem from energy depletion or neural pathway modulation .

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol |

InChI |

InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+ |

InChI Key |

YVJOQDFSMTXJCV-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.